molecular formula C8H5N3O B12872723 4-Aminobenzo[d]oxazole-2-carbonitrile

4-Aminobenzo[d]oxazole-2-carbonitrile

Katalognummer: B12872723
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: YYPBBKOHXFIHFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. It is part of the aromatic heterocycles family and is primarily used for research purposes . This compound is known for its unique structure, which includes an oxazole ring fused with a benzene ring and an amino group at the fourth position.

Vorbereitungsmethoden

The synthesis of 4-Aminobenzo[d]oxazole-2-carbonitrile can be achieved through various methods. One notable method involves the catalyst-free microwave-assisted procedure, which is highly efficient and environmentally friendly. This method uses 2-aminobenzoxazole as a starting material and involves the use of H2O-IPA as the reaction medium under microwave irradiation . This approach provides rapid access to functionalized benzo[d]oxazole derivatives under mild conditions.

Analyse Chemischer Reaktionen

4-Aminobenzo[d]oxazole-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Aminobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 4-Aminobenzo[d]oxazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their function and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-Aminobenzo[d]oxazole-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H5N3O

Molekulargewicht

159.14 g/mol

IUPAC-Name

4-amino-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2

InChI-Schlüssel

YYPBBKOHXFIHFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.